

Introduction: The Privileged Scaffold in Central Nervous System Drug Discovery

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Compound of Interest

Compound Name: (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

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The **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** core represents a quintessential "privileged scaffold" in medicinal chemistry. This structural motif is prominently featured in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and an inherent ability to present functional groups in a precise three-dimensional orientation for optimal interaction with key neurotransmitter receptors.[1]

Piperidine and piperazine rings are among the most common heterocyclic systems found in FDA-approved drugs.[3][4][5][6] Their utility in CNS drug design is particularly noteworthy due to their capacity to cross the blood-brain barrier and engage with a variety of receptors, most significantly dopamine and serotonin receptors.[1][7] Analogs built upon the **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** framework are frequently investigated as potential treatments for neuropsychiatric disorders, with schizophrenia being a primary focus.[2] The therapeutic efficacy of many antipsychotic agents is attributed to their ability to modulate dopaminergic and serotonergic pathways, specifically by acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8][9] This dual-receptor activity is a hallmark of "atypical" antipsychotics, which are noted for their improved side-effect profile compared to older, "typical" agents that primarily block D2 receptors.[10]

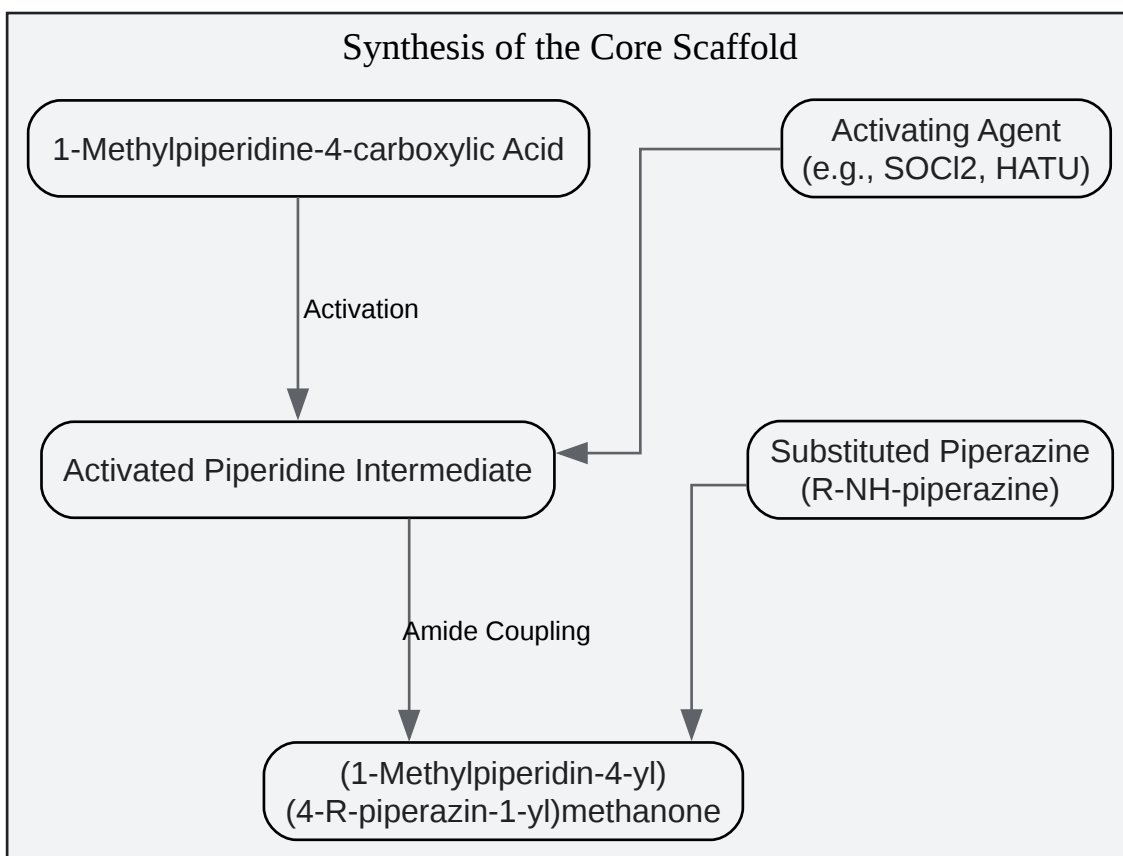
This guide provides a comprehensive review of the **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** scaffold and its analogs. We will delve into the synthetic strategies employed to generate chemical diversity, explore the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, detail their mechanisms of action at key CNS receptors, and provide established experimental protocols for their synthesis and evaluation.

Part 1: Synthetic Strategies for Analog Development

The modular nature of the **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** scaffold lends itself to combinatorial and parallel synthesis approaches, allowing for the systematic exploration of chemical space. The core structure is typically assembled via an amide bond formation between a 1-methylpiperidine-4-carboxylic acid derivative and a suitably substituted piperazine.

General Synthetic Workflow

The most common synthetic route involves the coupling of 1-methylpiperidine-4-carbonyl chloride (or the corresponding carboxylic acid activated by a coupling agent) with a desired piperazine derivative. This allows for extensive variation at the N4 position of the piperazine ring, which is a critical determinant of pharmacological activity.



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Caption: General synthetic workflow for **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** analogs.

Detailed Experimental Protocol: Amide Coupling

The following protocol describes a standard procedure for the synthesis of a **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** analog.

Objective: To synthesize (1-methylpiperidin-4-yl)(4-arylpiperazin-1-yl)methanone.

Materials:

- 1-Methylpiperidine-4-carboxylic acid
- Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

- 1-Arylpiperazine
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Activation of Carboxylic Acid:
 - Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 eq).
 - Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
 - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
- Amide Coupling Reaction:
 - Dissolve the crude acid chloride in fresh anhydrous DCM.
 - In a separate flask, dissolve the 1-arylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.
 - Cool the piperazine solution to 0 °C.

- Slowly add the acid chloride solution dropwise to the piperazine solution.
- Allow the reaction mixture to stir at room temperature for 12-18 hours.
- Work-up and Purification:
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the desired product.
- Characterization:
 - Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and LC-MS analysis.[8]

Part 2: Pharmacological Profile and Mechanism of Action

Analogs of this scaffold are primarily designed as ligands for aminergic G-protein coupled receptors (GPCRs), with a particular focus on dopamine and serotonin receptor subtypes that are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[2][7][11]

Primary Molecular Targets: Dopamine D₂ and Serotonin 5-HT_{2a} Receptors

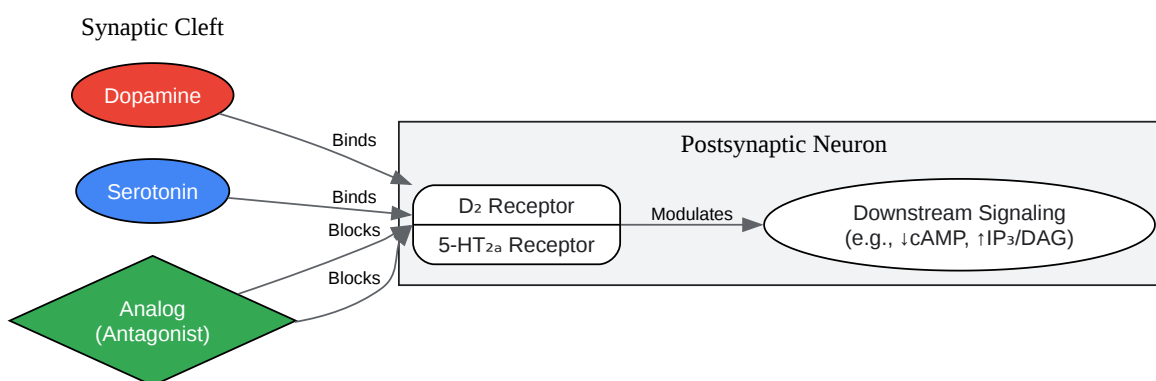
- Dopamine D₂ Receptors (D₂R): Antagonism at D₂ receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, reducing the "positive" symptoms of schizophrenia such as hallucinations and delusions.[8][9][12] However, D₂R blockade in other brain

regions, like the nigrostriatal pathway, can lead to undesirable extrapyramidal symptoms (EPS), which are motor side effects resembling Parkinson's disease.[12] Many modern antipsychotics, such as aripiprazole, are partial agonists at the D₂R.[13] This allows them to act as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state, providing a stabilizing effect on dopamine neurotransmission.

- Serotonin 5-HT_{2a} Receptors (5-HT_{2a}R): Antagonism at 5-HT_{2a} receptors is a key feature of atypical antipsychotics.[7][14] This action is believed to contribute to efficacy against the "negative" symptoms of schizophrenia (e.g., apathy, social withdrawal) and to mitigate the EPS caused by D₂R blockade.[7][15] 5-HT_{2a}R antagonists can increase dopamine release in certain brain regions, including the prefrontal cortex and the nigrostriatal pathway, which may alleviate both negative symptoms and motor side effects.[7]

The "Atypical" Antipsychotic Profile

The therapeutic advantage of many piperidiny-piperaziny-methanone analogs lies in their multi-receptor binding profile. A high affinity for both D₂ and 5-HT_{2a} receptors is crucial. The ratio of 5-HT_{2a} to D₂ affinity is often considered a key factor in achieving an "atypical" profile. Compounds with higher affinity for 5-HT_{2a} relative to D₂ receptors are generally expected to have a lower propensity for inducing EPS.[14][15]



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Caption: Antagonism of D₂ and 5-HT_{2a} receptors by a **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** analog.

Part 3: Structure-Activity Relationships (SAR)

The pharmacological profile of these analogs can be finely tuned by systematic structural modifications at three key positions: the piperidine ring, the methanone linker, and, most importantly, the piperazine ring.

Modifications of the Piperidine Ring

The N-methylpiperidine moiety is a common feature. The methyl group contributes to the basicity of the nitrogen, which is often crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of aminergic GPCRs.[\[12\]](#)

- **N-Substituent:** While the N-methyl group is prevalent, variations can influence properties like metabolism and receptor subtype selectivity. Larger alkyl groups may introduce steric hindrance or alter the pKa, potentially impacting binding affinity.
- **Ring Substitution:** Substitution on the carbon atoms of the piperidine ring is less common in this class of compounds but could be used to alter lipophilicity or introduce specific interactions. For example, aromatic esters of 1-methyl-4-piperidinol have shown analgesic activity, with potency influenced by the substitution pattern on the aromatic ring.[\[16\]](#)

Modifications of the Piperazine Ring

The N4 position of the piperazine ring is the primary point of diversification and a critical determinant of receptor affinity and selectivity. This is where long-chain arylpiperazine moieties, characteristic of drugs like aripiprazole, are attached.[\[13\]](#)

- **Aryl and Heteroaryl Groups:** Direct attachment of simple aryl or heteroaryl groups often confers affinity for D₂/D₃ and various serotonin receptors. The substitution pattern on these aromatic rings is crucial. For instance, electron-withdrawing or methoxy groups on a phenyl ring can significantly modulate receptor binding.[\[12\]](#)
- **Long-Chain Linkers:** The introduction of a flexible butyl linker connecting the piperazine nitrogen to a terminal aryl group is a classic strategy in the design of D₂/D₃ ligands.[\[12\]](#) This

linker allows the terminal aromatic moiety to access a distal binding pocket. Aripiprazole and its analogs feature a butoxy linker attached to a dichlorophenyl or quinolinone moiety.[8][13]

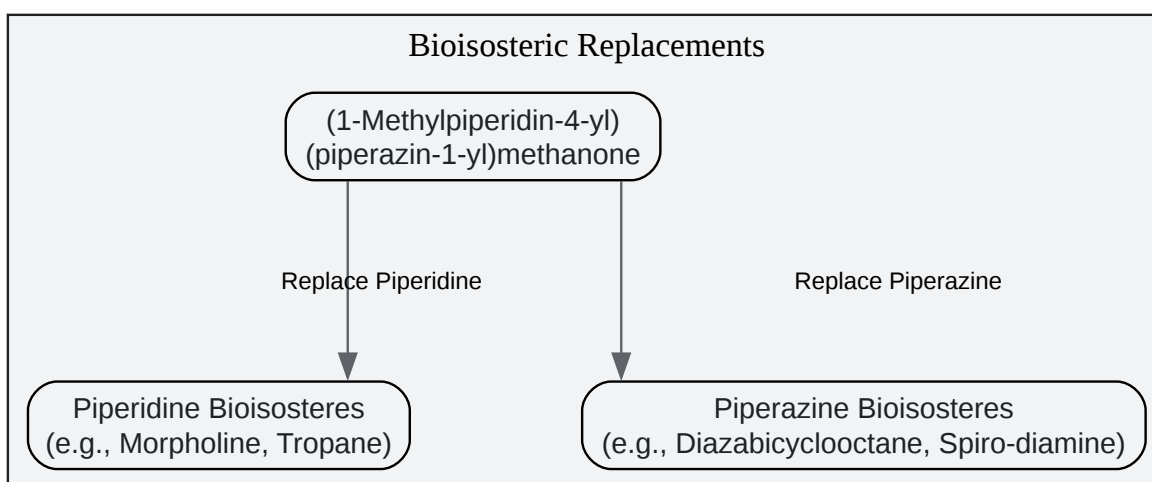
- Terminal Moieties: The nature of the terminal group at the end of the linker has a profound impact on the functional activity (antagonist vs. partial agonist) and receptor selectivity.
 - Quinolinone/Dihydroquinolinone: As seen in aripiprazole, this moiety is associated with D₂ partial agonism.[8][13]
 - Benzisoxazolyl/Benzisothiazolyl: These groups, found in drugs like risperidone, are often associated with potent 5-HT_{2a} and D₂ antagonism.[1][17]
 - Indole/Azaindole: These fragments can also be used as terminal groups, interacting with key residues in the receptor binding sites.[11]

Modification at Piperazine N4	Example Moiety	Typical Receptor Profile	Reference
Aryl (e.g., Dichlorophenyl)	N-(2,3-dichlorophenyl)piperazine	D ₃ -preferring antagonism	[18]
Aryl-butoxy	4-(2,3-dichlorophenyl)butoxy	Potent D ₂ /5-HT _{2a} antagonism	[8][13]
Quinolinone-butoxy	7-(4-(...)-butoxy)-3,4-dihydroquinolin-2(1H)-one	D ₂ partial agonism, 5-HT _{2a} antagonism	[8]
Benzisoxazolyl-piperidine	3-(2-(...)-ethyl)-6-fluoro-1,2-benzisoxazole	Potent 5-HT _{2a} /D ₂ antagonism	[1][17]

Bioisosteric Replacements

To optimize pharmacokinetic properties, modulate pKa, or explore novel chemical space, the core piperidine and piperazine rings can be replaced with bioisosteres.[3][6]

- Piperazine Bioisosteres: The piperazine moiety can be replaced with structures like diazabicyclooctanes or various spiro-diamines.[4][19] These replacements can alter the directionality of the substituents, modify basicity, and improve metabolic stability.
- Piperidine Bioisosteres: The piperidine ring can be replaced by other saturated heterocycles like morpholine (to increase polarity) or tropane systems (to introduce conformational rigidity).[3]



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Caption: Bioisosteric replacement strategies for the core scaffold.

Part 4: Key Experimental Protocols

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (K_i) of test compounds for D_2 and $5-HT_{2a}$ receptors.

Objective: To determine the inhibitory constant (K_i) of test compounds at human D_2 and $5-HT_{2a}$ receptors.

Materials:

- Cell membranes expressing recombinant human D₂ or 5-HT_{2a} receptors.
- Radioligand: [³H]Spiperone or [³H]Raclopride for D₂R; [³H]Ketanserin for 5-HT_{2a}R.[20]
- Non-specific binding agent: Haloperidol for D₂R; Mianserin for 5-HT_{2a}R.
- Test compounds dissolved in DMSO.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- 96-well plates, scintillation vials, scintillation fluid, liquid scintillation counter, glass fiber filters.

Procedure:

- Assay Preparation:
 - Prepare serial dilutions of the test compounds in the assay buffer.
 - The final assay volume is typically 250 μL, containing cell membranes (10-20 μg protein), radioligand at a concentration near its K_d value, and the test compound.
- Incubation:
 - To each well of a 96-well plate, add the assay buffer, cell membrane suspension, test compound solution (or vehicle for total binding, or non-specific agent for non-specific binding), and finally the radioligand.
 - Incubate the plates at room temperature (or 37 °C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Filtration and Washing:
 - Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

- Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.
- Quantification:
 - Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
 - Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion and Future Directions

The **(1-methylpiperidin-4-yl)(piperazin-1-yl)methanone** scaffold remains a highly valuable and versatile platform in the development of CNS-active agents. Decades of research have established a robust understanding of its structure-activity relationships, particularly concerning the modulation of dopamine D₂ and serotonin 5-HT_{2a} receptors for the treatment of psychosis. [2] The synthetic accessibility of this scaffold allows for extensive chemical exploration, leading to the discovery of compounds with finely tuned pharmacological profiles, including D₂ partial agonism, which has been a significant advancement in antipsychotic therapy.

Future research will likely focus on several key areas:

- Multi-Target Ligands: Expanding the receptor profile beyond D₂/5-HT_{2a} to include other targets like 5-HT_{1a}, 5-HT₇, or muscarinic receptors to address a broader range of symptoms, including cognitive deficits and mood disturbances associated with schizophrenia and other disorders.[21][22]
- Bioisosteric Replacement: Continued exploration of novel bioisosteres for the piperidine and piperazine rings to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhance selectivity, and discover novel intellectual property.[3][6][19]
- Targeting Other CNS Disorders: Leveraging the scaffold's proven ability to interact with aminergic GPCRs to design ligands for other conditions such as depression, anxiety, and neuropathic pain.[23]

The enduring legacy of the piperidinyl-piperazinyl-methanone core ensures its continued prominence in the medicinal chemist's toolkit, promising further innovation in the quest for safer and more effective treatments for complex neurological and psychiatric diseases.

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